2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-hydrazinyl-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-7-2-4-8(5-3-7)9-6-19-11-10(9)15-13(17-14)16-12(11)18/h2-6H,14H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEWRIZXSDNWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the reaction mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the hydrazino group.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazino group or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising antimicrobial properties. The compound has been evaluated for its activity against various pathogens, including bacteria and fungi.
- Mechanism of Action : The thieno[3,2-d]pyrimidine core structure is believed to interfere with nucleic acid synthesis and metabolic pathways in microbial cells, leading to cell death or inhibition of growth.
- Case Study : A study reported that derivatives of thieno[3,2-d]pyrimidines showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the hydrazino group can enhance efficacy against resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thieno[3,2-d]pyrimidine derivatives are known to inhibit specific protein kinases involved in cancer cell proliferation.
- Inhibitory Activity : Research has demonstrated that 2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits inhibitory effects on several cancer cell lines by inducing apoptosis.
- Data Table : Below is a summary of the anticancer activity observed in various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.5 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |
Antimalarial Activity
The compound has shown potential as an antimalarial agent, particularly against Plasmodium falciparum.
- Multistage Activity : Research highlighted that derivatives similar to this compound can effectively target both the erythrocytic and hepatic stages of the malaria parasite .
- Case Study : In vitro assays demonstrated that certain derivatives exhibited significant antiplasmodial activity with low toxicity profiles in mammalian cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Mechanism of Action
The mechanism of action of 2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound likely inhibits key enzymes or pathways essential for the survival of Mycobacterium tuberculosis. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Observations :
- The hydrazino group in the target compound is unique among PDE7 inhibitors, which typically feature alkylamino groups (e.g., cyclopentylamino, isopropylamino) .
- Bulky aryl groups at position 7 (e.g., 4-methylphenyl) may enhance lipophilicity and membrane permeability compared to smaller substituents like hydrogen or methoxy groups .
Physicochemical Properties
Comparative data on melting points and synthetic yields highlight structural influences on stability and synthesis efficiency:
Key Observations :
Key Observations :
- Alkylamino derivatives (e.g., cyclopentylamino) show potent PDE7 inhibition, likely due to hydrophobic interactions with the enzyme’s active site .
- The hydrazino group’s role remains unexplored in published studies, warranting further investigation into its impact on kinase or receptor binding .
Biological Activity
The compound 2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a derivative of thieno[3,2-d]pyrimidine, a class of heterocyclic compounds that have gained attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula : CHNS
Molecular Weight : 244.31 g/mol
The structure features a thieno[3,2-d]pyrimidine core with hydrazino and methylphenyl substituents, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant activity against both gram-positive and gram-negative bacteria. Its mechanism involves inhibiting key enzymes necessary for bacterial growth and survival.
- Antifungal Activity : It has shown effectiveness against several fungal strains, particularly Candida species, suggesting a potential role in treating fungal infections.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
Biological Activity Data
The following table summarizes the biological activities observed for this compound in various studies:
Case Study 1: Antimicrobial Evaluation
A study conducted on various thieno[3,2-d]pyrimidine derivatives highlighted the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated significant zones of inhibition compared to standard antibiotics, suggesting that modifications at specific positions enhance antibacterial properties.
Case Study 2: Antifungal Activity
Research focusing on antifungal activity revealed that derivatives of thieno[3,2-d]pyrimidine exhibited varying degrees of effectiveness against Candida species. The compound demonstrated a promising MIC value of 31.25 µg/mL against Candida albicans, indicating its potential for therapeutic use in fungal infections.
Case Study 3: Anticancer Potential
In vitro studies on HeLa cells showed that the compound could induce apoptosis at concentrations as low as 10 µg/mL. These findings suggest that further exploration into its anticancer mechanisms could lead to novel cancer therapies.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
- Answer : The compound can be synthesized via Pd-catalyzed C–C cross-coupling reactions, as demonstrated in derivatives with similar scaffolds. For example, brominated intermediates undergo Sonogashira coupling with alkynes (e.g., 4-methylphenylacetylene) to introduce substituents at the 6-position . Cyclization using formamide at elevated temperatures (140–200°C) is another key step to form the pyrimidinone core, as seen in analogous thieno[3,2-d]pyrimidin-4(3H)-one syntheses . Post-synthetic modifications, such as hydrazine substitution, require controlled reaction conditions to avoid side products.
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying the hydrazino group and aromatic substituents. The NMR spectrum typically shows a singlet for the hydrazino proton (~δ 10.5–11.0 ppm) and distinct multiplet patterns for the 4-methylphenyl group (δ 7.2–7.5 ppm) . Infrared (IR) spectroscopy confirms the presence of C=N (1650–1600 cm) and N–H (3300–3200 cm) stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHNOS requires m/z 337.10) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Answer : In vitro enzyme inhibition assays (e.g., tyrosinase or dihydrofolate reductase) are recommended for initial screening . Anticancer activity can be assessed via cell viability assays (MTT or SRB) against human cancer lines (e.g., MCF-7 or HeLa), with IC values compared to reference drugs . Molecular docking against target proteins (e.g., Plasmodium falciparum enzymes or tyrosinase) provides mechanistic insights .
Advanced Research Questions
Q. How do substituent modifications at the 2-hydrazino and 7-phenyl positions affect biological activity?
- Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., –OCH) on the phenyl ring enhance tyrosinase inhibition by stabilizing π-π interactions . Bulky substituents (e.g., tert-butyl) on the hydrazino group may reduce solubility but improve selectivity for PDE7 inhibition . Comparative analysis of derivatives with halogens (–Cl, –F) or methoxy groups at the 7-position can quantify steric and electronic effects on target binding .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Answer : Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of targets (e.g., PDB: 2Y9X for tyrosinase) identifies key interactions, such as hydrogen bonds between the hydrazino group and active-site residues . Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories, with MM-PBSA calculations validating free energy changes . Scaffold hybridization (e.g., merging with triazolo motifs) improves predicted binding scores .
Q. How can contradictory bioactivity data across studies be resolved?
- Answer : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular models (2D vs. 3D cultures). For example, antimalarial activity against Plasmodium falciparum varies with strain sensitivity (3D7 vs. K1) . Meta-analysis of substituent effects (e.g., comparing 4-methylphenyl vs. 4-chlorophenyl derivatives) and dose-response validation in orthogonal assays (e.g., thermal shift assays) can clarify inconsistencies .
Q. What strategies optimize regioselectivity during functionalization of the thieno-pyrimidinone core?
- Answer : Regioselective bromination at the 6-position is achieved using NBS in DMF, guided by electron density maps of the core . Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) preferentially targets brominated positions. Solvent polarity (e.g., DMF vs. THF) and temperature control minimize byproducts during hydrazine substitution .
Q. What mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?
- Answer : Competitive inhibition assays (Lineweaver-Burk plots) differentiate between reversible and irreversible binding . Isotopic labeling (N-hydrazino) coupled with NMR spectroscopy tracks covalent adduct formation with catalytic residues. CRISPR-mediated knockout of target genes (e.g., PfDHFR in Plasmodium) confirms on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
